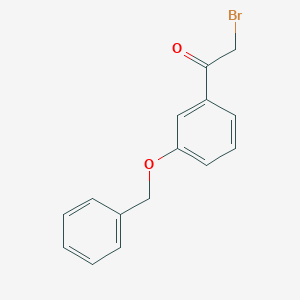

1-(3-(Benzyloxy)phenyl)-2-bromoethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(3-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZOJLIHCWKKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172993 | |

| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19381-40-9 | |

| Record name | 2-Bromo-1-[3-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19381-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzyloxyphenacyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E62SXG28TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis. While the initial inquiry concerned the 3-benzyloxy regioisomer, the preponderance of scientific literature and chemical supplier data points to the 4-benzyloxy-3-nitro isomer as the compound of significant interest in drug development. This guide focuses on this well-documented and commercially relevant chemical entity.

Core Compound Identification and Properties

1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is a substituted α-bromoacetophenone that serves as a critical building block in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a benzyloxy protecting group, a nitro functionality, and a reactive bromoacetyl moiety, makes it a versatile precursor for constructing more complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂BrNO₄ | [1][2] |

| Molecular Weight | 350.16 g/mol | |

| CAS Number | 43229-01-2 | [1][2] |

| Appearance | Pale yellow to cream-colored crystalline powder | [3] |

| Melting Point | 135-137 °C | [3] |

| Solubility | Soluble in chloroform and methylene chloride; sparingly soluble in ethyl acetate; insoluble in water. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere. | [1][4] |

Synthesis Protocol: A Step-by-Step Approach

The synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is typically achieved through the bromination of its acetophenone precursor, 4-benzyloxy-3-nitroacetophenone. The following protocol is a representative method for this transformation.

Experimental Protocol: Bromination of 4-benzyloxy-3-nitroacetophenone

-

Dissolution: Dissolve 5.4 g of 4-benzyloxy-3-nitroacetophenone in 60 mL of chloroform in a suitable reaction vessel.[5]

-

Bromination: While stirring the solution, slowly add a mixture of 3.2 g of bromine dissolved in 5 mL of chloroform dropwise.[5]

-

Reaction Monitoring: Continue stirring the reaction mixture for an additional 30 minutes after the addition of bromine is complete.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the chloroform.[5]

-

Purification: Wash the resulting crystalline residue with 20 mL of benzene and then dry to yield the final product, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.[5] Recrystallization from ethanol can be performed for further purification.[3]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the ketone, the nitro group (NO₂), and the ether linkage (C-O-C).

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Application in Drug Development: The Synthesis of Arformoterol

1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is a pivotal intermediate in the synthesis of Arformoterol, the (R,R)-enantiomer of formoterol. Arformoterol is a long-acting beta-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).

The synthesis of Arformoterol involves the reaction of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone with a chiral amine, followed by a series of reduction and deprotection steps. The bromoacetyl group of the intermediate provides a reactive site for nucleophilic substitution by the amine, which is a key step in building the Arformoterol backbone.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.

-

Hazard Classification: This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust or vapors. Wash hands thoroughly after handling.[6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.

Conclusion

1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is a valuable and versatile intermediate in the field of medicinal chemistry, most notably for its role in the synthesis of the bronchodilator Arformoterol. A thorough understanding of its synthesis, purification, characterization, and safe handling is paramount for researchers and drug development professionals. This guide provides a foundational understanding of these key aspects, enabling its effective and safe utilization in the laboratory and beyond.

References

-

PrepChem. Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. Available at: [Link]

- Google Patents. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.

-

National Center for Biotechnology Information. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PubChem Compound Summary for CID 44346864. Available at: [Link].

-

Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal. Available at: [Link]

-

MySkinRecipes. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Available at: [Link]

-

Pharmaffiliates. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Available at: [Link]

-

Veeprho. 1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanone | CAS 43229-01-2. Available at: [Link]

-

Loba Chemie. 2-BROMO-3'-NITRO-4'-BENZYLOXY- ACETOPHENONE MSDS. Available at: [Link]

Sources

An In-depth Technical Guide to 2-bromo-1-(3-(benzyloxy)phenyl)ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive exploration of 2-bromo-1-(3-(benzyloxy)phenyl)ethanone, a key α-bromoketone intermediate in synthetic organic chemistry. The document details its molecular architecture, physicochemical properties, and a robust, two-step synthetic pathway starting from commercially available 3'-hydroxyacetophenone. Each synthetic stage is accompanied by a detailed, field-tested experimental protocol, mechanistic insights, and a discussion of critical process parameters. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment, discusses the compound's reactivity profile, and addresses essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize versatile building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Introduction and Molecular Overview

2-bromo-1-(3-(benzyloxy)phenyl)ethanone belongs to the class of α-haloketones, a group of compounds renowned for their high reactivity and utility as synthetic building blocks.[1] The presence of a bromine atom alpha to a carbonyl group makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack, while the ketone functionality itself offers a site for various chemical transformations. The molecule's structure incorporates a benzyloxy-substituted phenyl ring, which provides steric and electronic influence and serves as a handle for further functionalization, often after a deprotection step to reveal the phenol.

This unique combination of functional groups makes 2-bromo-1-(3-(benzyloxy)phenyl)ethanone a valuable intermediate in the synthesis of diverse heterocyclic compounds and other complex molecular frameworks that are central to medicinal chemistry and materials science.[1][2] Understanding its synthesis, characterization, and reactivity is paramount for its effective application in multi-step synthetic campaigns.

Physicochemical and Structural Properties

The core structure consists of a central ethanone (acetophenone) framework. A bromine atom is attached to the α-carbon (C2), and the phenyl ring is substituted at the meta-position (C3) with a benzyloxy group (-OCH₂Ph).

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃BrO₂ | Calculated |

| Molecular Weight | 305.17 g/mol | Calculated |

| IUPAC Name | 2-bromo-1-(3-(benzyloxy)phenyl)ethanone | IUPAC Naming |

| Appearance | Expected to be a white to off-white solid, typical for similar acetophenone derivatives. | Analog Data |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, THF, and ethyl acetate. | Chemical Principles |

| CAS Number | 188629-23-8 | Vendor Data |

Strategic Synthesis Pathway

The synthesis of 2-bromo-1-(3-(benzyloxy)phenyl)ethanone is most efficiently achieved via a two-step sequence starting from 3'-hydroxyacetophenone. This strategy prioritizes the protection of the reactive phenolic hydroxyl group before the introduction of the bromine atom to prevent unwanted side reactions, such as electrophilic aromatic substitution on the activated phenol ring.

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 3'-(Benzyloxy)acetophenone via Williamson Ether Synthesis

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4] The reaction proceeds via an Sₙ2 mechanism.

-

Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3'-hydroxyacetophenone to form the more nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride (NaH) because it is less hazardous, easier to handle, and minimizes potential side reactions.

-

Alkylating Agent (Benzyl Bromide): Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state and its high reactivity.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering by solvating the nucleophile too strongly. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.

Caption: Workflow for the Williamson ether synthesis step.

Step 2: α-Bromination of 3'-(Benzyloxy)acetophenone

Causality Behind Experimental Choices: The goal is to selectively brominate the carbon alpha to the carbonyl group. Under acidic conditions, ketones tautomerize to their enol form. This enol is electron-rich and acts as a nucleophile, attacking molecular bromine.

-

Brominating Agent (Br₂): Molecular bromine is the direct source of the electrophilic bromine.

-

Solvent and Catalyst (Acetic Acid): Acetic acid serves as both a solvent and an acid catalyst. It facilitates the formation of the enol tautomer, which is the key reactive intermediate for α-halogenation. Using an acid catalyst prevents the formation of the enolate (which occurs under basic conditions) and can help suppress side reactions. Direct bromination of the benzyloxy-substituted ring is disfavored because the acetyl group is deactivating, and the reaction conditions favor attack at the enol.[5]

Caption: Workflow for the acid-catalyzed α-bromination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3'-(Benzyloxy)acetophenone

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-hydroxyacetophenone (13.6 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetone (250 mL).

-

Addition of Reagent: While stirring, add benzyl bromide (14.2 mL, 120 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purification: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield 3'-(benzyloxy)acetophenone as a white solid.

Protocol 2: Synthesis of 2-bromo-1-(3-(benzyloxy)phenyl)ethanone

-

Setup: In a 250 mL round-bottom flask protected from light and fitted with a dropping funnel and magnetic stirrer, dissolve 3'-(benzyloxy)acetophenone (11.3 g, 50 mmol) in glacial acetic acid (100 mL).

-

Addition of Reagent: Prepare a solution of bromine (2.8 mL, 55 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature over 30 minutes. The characteristic red-brown color of bromine should dissipate.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. A gentle warming to 40°C can be applied if the reaction is sluggish.

-

Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any residual HBr. Further wash with a cold, dilute solution of sodium thiosulfate to quench any unreacted bromine, followed by more water. Dry the solid product under vacuum. Recrystallization from a suitable solvent like ethanol will yield the pure 2-bromo-1-(3-(benzyloxy)phenyl)ethanone. A similar procedure is effective for related structures.[6]

Spectroscopic Characterization and Validation

Structural confirmation is a self-validating step of the protocol. The following data are predicted based on the structure and standard spectroscopic principles.

Caption: Standard workflow for product purification and analysis.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~7.2-7.6 (m, Ar-H), δ ~5.1 (s, 2H, -OCH₂Ph), δ ~4.4 (s, 2H, -COCH₂Br). The singlet at ~4.4 ppm is a hallmark of the α-bromomethyl ketone protons. |

| ¹³C NMR (CDCl₃) | δ ~190 (C=O), δ ~158 (C-OBn), δ ~136 (Ar-C), δ ~127-130 (Ar-C), δ ~70 (-OCH₂Ph), δ ~30 (-CH₂Br). The carbonyl signal will be prominent, and the α-carbon will be shifted upfield compared to the unsubstituted ketone. |

| IR Spectroscopy | ~1690 cm⁻¹ (strong, C=O stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~690 cm⁻¹ (C-Br stretch). The carbonyl frequency is characteristic for an aryl ketone.[7][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern (M+2) characteristic of a monobrominated compound. Fragmentation would likely show loss of Br• and the benzyl group. |

Reactivity and Synthetic Applications

As an α-bromoketone, the primary site of reactivity is the electrophilic α-carbon. This makes it an excellent substrate for:

-

Synthesis of Heterocycles: It can react with various binucleophiles to form substituted imidazoles, thiazoles, oxazoles, and other important heterocyclic scaffolds.

-

Alkylation Reactions: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to introduce new functional groups.

-

Favorskii Rearrangement: In the presence of a strong base, it can rearrange to form ester derivatives.

Safety and Handling

α-Bromoketones are potent lachrymators and are corrosive. They should be handled with extreme care in a well-ventilated fume hood.

-

GHS Hazard Statements: Based on analogous compounds, it is expected to cause severe skin irritation and serious eye damage.[9][10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Conclusion

2-bromo-1-(3-(benzyloxy)phenyl)ethanone is a highly valuable and versatile chemical intermediate. Its synthesis from 3'-hydroxyacetophenone is straightforward and high-yielding, following established and reliable organic chemistry principles. The protocols provided herein are robust and include detailed explanations for the choice of reagents and conditions, reflecting a deep understanding of the underlying reaction mechanisms. Proper characterization is essential to validate the structure and ensure purity before its use in subsequent synthetic steps. Given its reactivity profile, this compound will continue to be a cornerstone for researchers in drug discovery and the broader chemical sciences.

References

- BenchChem. (2025). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. BenchChem Technical Support.

- Echemi. 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone. Echemi.

- Butcher, R. J., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30.

- PubChem. 2-Bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone.

- PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one.

- NIST. Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.

- PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.

- Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. PubMed.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Google Patents. (2016). 3-hydroxyacetophenone synthesis method.

- Autechaux, S. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Autechaux.

- NIST. Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST Chemistry WebBook.

- Reddit. (2020).

- Duan, H. (2023).

Sources

- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. reddit.com [reddit.com]

- 6. prepchem.com [prepchem.com]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. 2-Bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | C15H12BrNO4 | CID 11089410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Protecting Group Strategies in Reactions with 1-(3-(benzyloxy)phenyl)-2-bromoethanone

An in-depth guide to navigating the complexities of chemoselectivity for a key synthetic intermediate.

Introduction: The Synthetic Challenge of a Versatile Building Block

1-(3-(benzyloxy)phenyl)-2-bromoethanone is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably sympathomimetic drugs of the phenylephrine (m-synephrine) class.[1][2] These compounds are widely used as decongestants and vasopressors.[2][3] The synthetic utility of this building block stems from its bifunctional nature: a readily displaceable bromine atom alpha to a carbonyl group, and a protected phenolic hydroxyl.

However, this very bifunctionality presents a significant challenge in synthetic design. The α-bromoketone is a potent electrophile, susceptible to a wide range of nucleophiles and reaction conditions.[4][5] Simultaneously, the benzyl ether, while a robust protecting group, has specific cleavage conditions that can be incompatible with the sensitive α-bromoketone moiety.[6][7]

This guide provides a detailed analysis of the competing reaction pathways and outlines robust protecting group strategies to achieve chemoselectivity. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for synthetic planning, enabling researchers to confidently manipulate this versatile intermediate.

Section 1: Analysis of Competing Reactive Centers

A successful synthetic strategy hinges on a clear understanding of the reactivity of each functional group within the molecule.

The α-Bromoketone: A Hub of Electrophilicity

The α-bromoketone functionality is characterized by two primary electrophilic sites:

-

The Carbonyl Carbon: Susceptible to attack by strong nucleophiles.

-

The α-Carbon: The primary site for SN2 displacement of the bromide by a wide range of nucleophiles.

Furthermore, the protons on the α-carbon are acidic and can be abstracted by base, leading to enolate formation.[8] This can initiate side reactions, such as Favorskii rearrangement or elimination, if not properly controlled. The reactivity of this moiety is central to its role in building molecular complexity, for example, in the synthesis of thiazoles, furans, or imidazoles.[4]

The Benzyl (Bn) Ether: A Stable Yet Removable Shield

The benzyl ether is one of the most common protecting groups for hydroxyls and phenols due to its ease of installation and general stability across a wide range of conditions, including moderately acidic and basic environments, and exposure to many oxidizing and reducing agents.[9]

The primary challenge lies in its removal. The most common and mildest deprotection method is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon).[7] Crucially, these conditions are incompatible with the α-bromoketone , which would be readily de-brominated and the ketone reduced. This lack of orthogonality necessitates alternative deprotection strategies when the α-bromoketone must be preserved. Cleavage with strong acids (Lewis or Brønsted) or under oxidative conditions are viable alternatives, though these require careful selection to avoid degrading other parts of the molecule.[6]

Section 2: A Strategic Framework for Chemoselective Reactions

The choice of synthetic pathway depends entirely on the desired final structure. The following decision-making framework illustrates the strategic considerations for manipulating 1-(3-(benzyloxy)phenyl)-2-bromoethanone.

Sources

- 1. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 9. learninglink.oup.com [learninglink.oup.com]

reaction of 1-(3-(benzyloxy)phenyl)-2-bromoethanone with nucleophiles

An Application Guide to the Synthetic Utility of 1-(3-(benzyloxy)phenyl)-2-bromoethanone in Nucleophilic Substitution Reactions

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 1-(3-(benzyloxy)phenyl)-2-bromoethanone, a versatile α-haloketone intermediate. We delve into the core principles governing its reactivity with various nucleophiles and present detailed, field-proven protocols for its reaction with amine, thiol, and carboxylate nucleophiles. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for leveraging this key building block in the synthesis of complex organic molecules and potential pharmaceutical agents.

Introduction: The Strategic Importance of 1-(3-(benzyloxy)phenyl)-2-bromoethanone

1-(3-(benzyloxy)phenyl)-2-bromoethanone is a member of the α-haloketone class of organic compounds. Its structure is distinguished by three key features: a reactive α-bromo group, a central carbonyl moiety, and a benzyloxy-substituted phenyl ring. This combination makes it an exceptionally valuable intermediate in medicinal chemistry and organic synthesis. The benzyloxy group, in particular, is a common pharmacophore and a useful protecting group for phenols, which is prevalent in many biologically active molecules.[1]

The primary site of reactivity is the carbon atom bearing the bromine, which is highly electrophilic. This is due to the electron-withdrawing inductive effect of both the adjacent carbonyl group and the bromine atom, making it susceptible to attack by a wide range of nucleophiles.[2][3] Consequently, this compound serves as a powerful precursor for introducing diverse functionalities and constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4]

Fundamental Principles of Reactivity

The reactions of 1-(3-(benzyloxy)phenyl)-2-bromoethanone with nucleophiles are predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The presence of the adjacent carbonyl group significantly accelerates the rate of substitution compared to a standard alkyl halide. This rate enhancement is attributed to the stabilization of the SN2 transition state through orbital overlap with the carbonyl's π-system.[2]

However, the choice of nucleophile and reaction conditions is critical. Strongly basic nucleophiles can potentially lead to side reactions, such as the formation of α-haloenolate ions, which can participate in undesired pathways.[5] Therefore, reactions are typically conducted with less basic nucleophiles or under carefully controlled conditions to ensure the desired substitution product is favored.[5]

Caption: Synthetic pathways from 1-(3-(benzyloxy)phenyl)-2-bromoethanone.

Reaction with Amine Nucleophiles: Synthesis of α-Aminoketones

The reaction with primary or secondary amines is a cornerstone application, providing access to α-aminoketones. These products are pivotal intermediates for synthesizing nitrogen-containing heterocycles like imidazoles and pyrazines, which are common motifs in pharmaceuticals.

Causality of Experimental Design: The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to dissolve the reactants and facilitate the SN2 mechanism. A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Protocol 1: General Synthesis of an α-Aminoketone Derivative

Materials:

-

1-(3-(benzyloxy)phenyl)-2-bromoethanone (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a stirred solution of 1-(3-(benzyloxy)phenyl)-2-bromoethanone in acetonitrile (approx. 0.1-0.5 M), add the amine nucleophile followed by the base (K₂CO₃).

-

Reaction Conditions: Heat the mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific amine.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid base (if K₂CO₃ was used).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water or saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired α-aminoketone.

Reaction with Thiol Nucleophiles: Synthesis of α-Thioketones

The reaction with thiols provides a direct route to α-thioketones. This transformation is highly efficient due to the excellent nucleophilicity of sulfur. In biochemical applications, this reaction is fundamental to bioconjugation, where molecules are attached to cysteine residues in proteins.[6][7]

Causality of Experimental Design: Thiolate anions (RS⁻) are more nucleophilic than neutral thiols (RSH). Therefore, the reaction is often performed at a slightly basic pH (7.5-8.5) or with a mild base to deprotonate the thiol.[6] A buffered aqueous/organic co-solvent system is ideal for reactions involving biological molecules or water-soluble thiols.[6] The reaction is typically very fast, often completing within minutes at room temperature.[6][7]

Protocol 2: General Synthesis of an α-Thioketone Derivative

Materials:

-

1-(3-(benzyloxy)phenyl)-2-bromoethanone (1.0 eq)

-

Thiol (e.g., benzyl mercaptan, thiophenol) (1.0 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Ethanol (EtOH) or Acetonitrile/Water mixture

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the thiol and the base in the chosen solvent system at room temperature.

-

Addition of Electrophile: Add a solution of 1-(3-(benzyloxy)phenyl)-2-bromoethanone in a minimum amount of the reaction solvent dropwise to the stirred thiol/base mixture.

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is often exothermic and proceeds rapidly.

-

Monitoring: Monitor by TLC for the disappearance of the bromoethanone starting material (typically complete in 30 minutes to 2 hours).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

If a water/organic co-solvent was used, remove the organic solvent under reduced pressure.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization.

Caption: Workflow for the synthesis of α-thioketones.

Reaction with Carboxylate Nucleophiles: Synthesis of α-Acyloxyketones

Using a carboxylate salt, such as sodium acetate, as a nucleophile results in the formation of an α-acyloxyketone. This reaction proceeds via a standard SN2 pathway and is a reliable method for introducing an oxygen-linked functional group.[8] These products are stable intermediates that can be hydrolyzed under basic conditions to yield α-hydroxyketones, another important synthetic precursor.

Causality of Experimental Design: The reaction requires a polar aprotic solvent like DMF to solubilize the carboxylate salt and promote the SN2 reaction. Heating is generally necessary to achieve a reasonable reaction rate, as carboxylates are moderate nucleophiles. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes be employed to enhance the reaction rate if solubility is an issue.

Protocol 3: Synthesis of 2-(3-(benzyloxy)phenyl)-2-oxoethyl acetate

Materials:

-

1-(3-(benzyloxy)phenyl)-2-bromoethanone (1.0 eq)

-

Sodium acetate (NaOAc) or Potassium acetate (KOAc) (1.5 - 2.0 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, oil bath, condenser

Procedure:

-

Reaction Setup: Combine 1-(3-(benzyloxy)phenyl)-2-bromoethanone and sodium acetate in DMF.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously.

-

Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting material (typically 4-16 hours).

-

Work-up:

-

Cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of deionized water.

-

Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

-

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by flash column chromatography.

Summary of Reaction Conditions

| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature | Typical Time | Product Class |

| Amine | Benzylamine, Piperidine | K₂CO₃, Et₃N | Acetonitrile, DMF | 50 - 80 °C | 2 - 12 h | α-Aminoketone |

| Thiol | Thiophenol, Cysteine | K₂CO₃, NaHCO₃ | EtOH, MeCN/H₂O | Room Temp. | 0.5 - 2 h | α-Thioketone |

| Carboxylate | Sodium Acetate | None (reagent is a salt) | DMF, DMSO | 80 - 100 °C | 4 - 16 h | α-Acyloxyketone |

Conclusion

1-(3-(benzyloxy)phenyl)-2-bromoethanone stands out as a highly effective and versatile electrophile for the construction of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The protocols detailed herein are robust and adaptable for a range of nucleophiles, enabling the synthesis of diverse molecular scaffolds. A thorough understanding of the underlying SN2 mechanism and the judicious choice of solvent and base are paramount to achieving high yields and purity. These reactions provide a reliable platform for elaborating this intermediate into more complex molecules for applications in drug discovery and materials science.

References

- Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.

- 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone | CAS No. Simson Pharma Limited.

- 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.

- Thiol-thiol cross-clicking using bromo-ynone reagents. NIH PMC.

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH.

- Nucleophilic substitution reactions of α-haloketones: A comput

- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

- (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents.

- Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.

- 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. MySkinRecipes.

- Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. NIH PMC.

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone [myskinrecipes.com]

- 5. jove.com [jove.com]

- 6. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(3-(benzyloxy)phenyl)-2-bromoethanone by Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of 1-(3-(benzyloxy)phenyl)-2-bromoethanone. As a sensitive α-bromoketone, this compound demands careful handling to prevent degradation and ensure high purity, which is critical for subsequent synthetic steps. This document moves beyond a simple protocol, offering a troubleshooting framework grounded in the principles of chromatography and the chemical nature of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your decision-making.

Question 1: My TLC shows the product co-eluting with the starting material, 1-(3-(benzyloxy)phenyl)ethanone. How can I improve the separation?

Answer: Co-elution of the product with the less polar starting material is a common challenge. The introduction of the bromine atom only slightly increases the polarity of the molecule. To achieve baseline separation, you need to optimize the mobile phase.

-

Underlying Cause: The solvent system has insufficient resolving power for two structurally similar compounds. A simple hexane/ethyl acetate system may not be adequate.

-

Immediate Actions:

-

Decrease the Polarity of the Mobile Phase: Start by significantly decreasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture. Test ratios from 2% to 10% ethyl acetate. This will increase the retention time of both spots on the TLC plate, potentially resolving them.

-

Incorporate a Different Solvent: If reducing polarity isn't enough, introduce a solvent with different selectivity. Toluene or dichloromethane can be effective.[1][2] Try a ternary system like hexane/toluene/ethyl acetate. The aromatic ring of toluene can interact differently with your compounds compared to the ester group of ethyl acetate, altering the elution profile. A good starting point would be an 8:1:1 mixture of hexane:toluene:ethyl acetate.

-

-

Advanced Strategy: If the above fails, consider switching the stationary phase. While silica gel is standard, its acidic nature can sometimes be problematic for sensitive compounds.[3][4] Alumina (neutral or basic) offers a different selectivity and may improve separation.[4] Always run a TLC on the new stationary phase before committing to a column.

Question 2: I'm observing significant streaking or tailing of my product spot on the TLC plate. What does this indicate and how can I fix it?

Answer: Streaking is often a sign of compound degradation on the silica gel plate or secondary interactions with the stationary phase. α-Bromoketones can be susceptible to decomposition, especially in the presence of acidic conditions provided by silica gel.[3][5]

-

Underlying Cause:

-

Degradation: The acidic nature of silica gel can catalyze the elimination of HBr or other decomposition pathways.[3]

-

Overloading: Applying too much sample to the TLC plate can cause streaking.

-

Inappropriate Solvent for Spotting: Dissolving the sample in a solvent that is too strong (too polar) can lead to a distorted spot.

-

-

Troubleshooting Steps:

-

Neutralize the Mobile Phase: Add a small amount of a neutral or basic modifier to your eluent. For example, 0.1% triethylamine (Et3N) can help to neutralize the acidic sites on the silica gel and prevent degradation.

-

Work Quickly: Minimize the time the compound spends in solution and on the silica gel. Prepare your column and run it without delay.

-

Check for Impurities: Acidic impurities from the bromination reaction (e.g., HBr) can exacerbate degradation on the column.[6] Ensure your crude product is properly washed and quenched before chromatography.

-

Optimize Sample Loading: For TLC, ensure your spotting solution is dilute enough. For column chromatography, use a dry loading technique (adsorbing the crude product onto a small amount of silica gel) to ensure a narrow application band.[7]

-

Question 3: My yield after column chromatography is very low, even though the reaction appeared to go to completion by TLC. Where is my product going?

Answer: Low recovery is a frustrating issue. With α-bromoketones, this often points towards irreversible adsorption or decomposition on the column.

-

Underlying Cause:

-

On-Column Decomposition: As mentioned, the acidic nature of silica gel can lead to product loss.[3][5]

-

Irreversible Adsorption: Highly polar impurities or degradation products can bind strongly to the silica gel, trapping some of your product with them.

-

Product is too Soluble in Eluent: If your eluent is too polar, the product may elute very quickly in a large volume of solvent, making it difficult to detect and collect, or it may co-elute with non-polar byproducts.

-

-

Solutions:

-

Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing 0.1-0.5% triethylamine. This will help to passivate the acidic sites.

-

TLC Analysis of the Column: After running the column, you can carefully extrude the silica gel, divide it into sections, and perform an extraction and TLC analysis on each section to see where your product might be stuck.

-

Alternative Purification: If column chromatography consistently gives low yields, consider recrystallization.[7] This can be a good option if the crude product is relatively clean. A mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective.[7]

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(3-(benzyloxy)phenyl)-2-bromoethanone?

A1: The primary impurities are typically unreacted starting material (1-(3-(benzyloxy)phenyl)ethanone) and the over-brominated byproduct, 1-(3-(benzyloxy)phenyl)-2,2-dibromoethanone.[7] You may also have residual acidic impurities like HBr from the synthesis.[6]

Q2: What is a good starting solvent system for TLC analysis?

A2: A mixture of hexanes and ethyl acetate is a standard starting point.[4][7] Begin with a 9:1 or 4:1 ratio of hexanes to ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for your desired product, as this generally provides optimal separation during column chromatography.[7]

| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of Product | Comments |

| 95:5 | ~0.2 | Good for initial separation from non-polar impurities. |

| 90:10 | ~0.3-0.4 | Often the ideal range for column chromatography. |

| 80:20 | ~0.5-0.6 | May be too high, leading to poor separation. |

Q3: Is 1-(3-(benzyloxy)phenyl)-2-bromoethanone stable on silica gel?

A3: α-Bromoketones are known to be sensitive and can degrade on silica gel, which is inherently acidic.[3] This can be minimized by working quickly, using a less polar eluent, and sometimes by adding a small amount of a base like triethylamine to the eluent.[5] If degradation is a significant problem, consider using a different stationary phase like neutral alumina.[4]

Q4: Can I use recrystallization instead of chromatography?

A4: Yes, recrystallization can be a very effective purification method for this compound, especially if the main impurity is the starting material and your crude product is crystalline.[7] It can sometimes be advantageous to perform a quick column to remove the bulk of impurities and then recrystallize the partially purified product to achieve high purity.

Experimental Protocol: Flash Column Chromatography

This is a general protocol that should be optimized based on your TLC analysis.

-

TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.3.

-

Column Preparation:

-

Select a column with an appropriate diameter for the amount of crude material.

-

Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

Pack the column with silica gel (230-400 mesh) using a wet slurry method with your chosen eluent.[6] Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).

-

Alternatively, for better resolution, perform a dry load: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.[7]

-

-

Elution:

-

Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.

-

Apply gentle air pressure to the top of the column to achieve a steady flow rate.

-

Begin collecting fractions.

-

-

Fraction Analysis:

-

Monitor the elution of your product by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(3-(benzyloxy)phenyl)-2-bromoethanone.

-

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common issues in the purification of 1-(3-(benzyloxy)phenyl)-2-bromoethanone.

References

- De Kimpe, N. (2007). Synthetic Access to Aromatic α-Haloketones. In Science of Synthesis. Thieme. [Link to a relevant review on α-haloketone synthesis and stability, for instance, from a source like the NIH bookshelf: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017255/]

- BenchChem. (2025). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. BenchChem Technical Support. [https://www.benchchem.com/product/b102948/technical-support/synthesis-of-1-3-bromomethyl-phenyl-ethanone]

- Simson Pharma Limited. 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone. [https://www.simsonpharma.com/product/1-4-benzyloxy-3-nitrophenyl-2-bromoethanone]

- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [https://www.orgsyn.org/demo.aspx?prep=v102p0276]

- MDPI. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Pharmaceuticals 2025, 18(1), 59. [https://www.mdpi.com/1424-8247/18/1/59]

- Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/solvent-systems-for-tlc]

- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [https://www.sas.rochester.edu/chm/resource/rtips/tTLC.htm]

- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem Technical Support. [https://www.benchchem.com/product/b102948/technical-support/purification-of-2-bromo-1-3-4-dichlorophenyl-ethanone]

- Dolan, J. W. (2010). On-Column Sample Degradation. LCGC North America, 28(6), 444-450. [https://www.chromatographyonline.

- Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [https://www.organic-chemistry.

- ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? [https://www.researchgate.net/post/I_want_good_solvent_system_in_TLC_in_aniline_and_ketone_compound]

- PubMed. (2014). Chemically modified silica gel with 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone.... J Hazard Mater. 2014 Jan 30;265:105-14. [https://pubmed.ncbi.nlm.nih.gov/24333907/]

- Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [https://www.reddit.

- PubMed. (2001). Investigation of the behaviour of haloketones in water samples. Chemosphere. 2001 Aug;44(5):907-12. [https://pubmed.ncbi.nlm.nih.gov/11444310/]

- Veeprho. 1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanone | CAS 43229-01-2. [https://www.veeprho.com/1-4-benzyloxy-3-nitrophenyl-2-bromoethanone.html]

- PubMed. (2009). Factors affecting formation of haloacetonitriles, haloketones, chloropicrin and cyanogen halides during chloramination. Water Res. 2009 Jan;43(1):157-65. [https://pubmed.ncbi.nlm.nih.gov/18950811/]

- Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. [https://patents.google.

- HETEROCYCLES. (2018). treatment with silica gel under thermal conditions. HETEROCYCLES, Vol.96, No. 9, 2018. [https://www.heterocycles.jp/newlibrary/downloads/PDF/23588/96/9]

- MDPI. (2012). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules 2012, 17, 11463-11477. [https://www.mdpi.com/1420-3049/17/10/11463]

- Pharmaffiliates. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. [https://www.pharmaffiliates.com/en/1-4-benzyloxy-3-nitrophenyl-2-bromoethanone]

- MDPI. (2012). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. Molecules 2012, 17(10), 11463-11477. [https://www.mdpi.com/1420-3049/17/10/11463/pdf]

- Cytiva. Three-step monoclonal antibody purification processes using modern chromatography media. [https://www.cytivalifesciences.

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. BenchChem Technical Support. [https://www.benchchem.

- Reddit. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros. [https://www.reddit.

- YMER. (2023). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. YMER, 22(10), 11-20. [https://ymerdigital.com/uploads/YMER_22_10_02.pdf]

Sources

preventing ring bromination during phenacyl bromide synthesis

Technical Support Center: Phenacyl Bromide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing key intermediates like phenacyl bromide (α-bromoacetophenone) requires precision. A common and frustrating issue is the concurrent bromination of the aromatic ring, leading to a mixture of isomers, reduced yield, and complex purification.

This guide provides in-depth, experience-driven advice to help you troubleshoot and prevent this side reaction, ensuring high selectivity for the desired α-bromination product.

Frequently Asked Questions (FAQs)

Q1: I ran a bromination on acetophenone and my NMR shows a complex aromatic region and multiple products. What happened?

This is a classic sign of competing reactions. You have likely synthesized not only the desired phenacyl bromide (where bromine is on the carbon adjacent to the carbonyl) but also ortho- and para-bromoacetophenone isomers, where bromine has substituted a hydrogen on the aromatic ring. This unwanted side reaction is known as electrophilic aromatic substitution (EAS) or "ring bromination."

Q2: Why does ring bromination occur? Isn't the alpha-position favored?

Two primary bromination pathways compete:

-

α-Bromination (Desired): This reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone's carbonyl oxygen is protonated, which facilitates the formation of an enol. This enol is nucleophilic at the alpha-carbon and attacks the bromine. The rate-determining step is typically the formation of this enol intermediate[1].

-

Ring Bromination (Undesired): This is an electrophilic aromatic substitution (EAS) reaction. The benzene ring of acetophenone, while deactivated by the acetyl group, is still susceptible to attack by a strong electrophile. If the reaction conditions generate a sufficiently electrophilic bromine species (like Br+), it can attack the electron-rich aromatic ring directly.

The challenge is to create conditions that overwhelmingly favor the first pathway over the second.

Q3: How can I quickly check if ring bromination is a significant problem in my reaction?

Thin Layer Chromatography (TLC) is an excellent initial check. Ring-brominated isomers often have different polarities compared to the desired phenacyl bromide and the starting acetophenone, resulting in distinct spots. For definitive confirmation and quantification, ¹H NMR spectroscopy is essential. The desired product, phenacyl bromide, will show a characteristic singlet for the -CH₂Br protons around 4.4-4.7 ppm, while the methyl protons of the ring-brominated isomers will remain as a singlet around 2.5-2.6 ppm, but with a more complex aromatic splitting pattern.

Troubleshooting Guide: Preventing Ring Bromination

This section details the critical parameters that influence the selectivity of acetophenone bromination and provides actionable solutions.

Issue 1: Incorrect Choice of Brominating Agent and Catalyst

Causality: The choice of brominating agent and the presence or absence of a catalyst are the most critical factors. Molecular bromine (Br₂) can act as both the bromine source for the enol pathway and, especially with a Lewis acid catalyst (like AlCl₃ or FeBr₃), a potent electrophile for ring bromination. Some reagents are inherently more selective.

Solutions & Scientific Rationale:

-

Avoid Strong Lewis Acids: Do not use strong Lewis acids like AlCl₃ when your goal is α-bromination with Br₂. These catalysts are designed to promote Friedel-Crafts type reactions and will strongly favor ring substitution by polarizing the Br-Br bond.

-

Use an Acid Catalyst/Solvent: Glacial acetic acid is an excellent choice as both a solvent and a catalyst[2][3]. It is acidic enough to catalyze the enolization required for α-bromination but not strong enough to significantly promote electrophilic attack on the aromatic ring[1][3].

-

Consider Alternative Brominating Agents: If selectivity remains an issue, using a different brominating agent can be highly effective.

-

Pyridine Hydrobromide Perbromide: This reagent is a safer, solid source of bromine that often provides higher yields and selectivity for α-bromination compared to liquid bromine.[4][5]

-

N-Bromosuccinimide (NBS): NBS is another common reagent for α-bromination. However, its effectiveness can be highly dependent on the solvent and reaction conditions, and in some cases, it may show poor performance without a proper initiator[5][6].

-

Data Summary: Comparison of Brominating Agents

The following table, derived from experimental data, compares the effectiveness of different brominating agents for the synthesis of 4-chloro-α-bromo-acetophenone, highlighting the superior performance of Pyridine Hydrobromide Perbromide under specific conditions.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [5] |

| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low (unreacted starting material) | [5] |

| Copper(II) Bromide | Acetic Acid | 90 | 3 | ~60 | [5] |

Issue 2: Improper Control of Reaction Temperature

Causality: Electrophilic aromatic substitution often has a higher activation energy than α-bromination. Running the reaction at elevated temperatures can provide the necessary energy to overcome this barrier, increasing the rate of the undesired ring bromination. Furthermore, prolonged reaction times, even at moderate temperatures, can lead to the formation of undesired by-products[4].

Solutions & Scientific Rationale:

-

Maintain Low Temperature During Addition: The addition of bromine should always be performed at a low temperature (e.g., 0-5 °C using an ice bath)[7]. This helps to control the initial exothermic reaction and minimizes the energy available for the competing ring bromination pathway.

-

Optimize Temperature and Time: After the initial addition, the reaction may need to be stirred at room temperature or gently heated to go to completion. However, this should be carefully optimized. For instance, one study found that for the bromination of substituted acetophenones with pyridine hydrobromide perbromide, 90°C for 3 hours gave the optimal yield, with longer times or higher temperatures leading to more by-products[4]. Always monitor the reaction by TLC to determine the minimum time and temperature required.

Issue 3: Influence of Aromatic Ring Substituents

Causality: The electronic nature of the starting acetophenone derivative significantly impacts the reaction's selectivity.

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups activate the aromatic ring, making it much more nucleophilic and highly susceptible to electrophilic ring bromination[7].

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the aromatic ring, making ring bromination more difficult. These groups also facilitate α-bromination by making the α-protons more acidic[5].

Solutions & Scientific Rationale:

-

Protect Activating Groups: If your acetophenone contains a strong activating group like a hydroxyl, it is often necessary to protect it (e.g., as a benzyl ether) before performing the bromination. This temporarily deactivates the ring, allowing for selective α-bromination[7]. The protecting group can be removed in a subsequent step.

-

Use Milder Conditions for Activated Rings: For moderately activated systems, using the mildest possible conditions (e.g., pyridine hydrobromide perbromide in acetic acid at the lowest effective temperature) is crucial.

Visualizing the Competing Pathways

The following diagram illustrates the critical decision point in the bromination of acetophenone. The desired pathway proceeds via an enol intermediate, while the undesired pathway is a direct electrophilic attack on the aromatic ring.

Caption: Competing pathways in the bromination of acetophenone.

Recommended Protocol: Selective α-Bromination

This protocol, adapted from established procedures, is optimized for the selective synthesis of phenacyl bromide, minimizing ring bromination. It utilizes a mild acid catalyst and controlled temperature.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HBr), dissolve acetophenone (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Bromine Addition: Add a solution of bromine (1.0 eq) in glacial acetic acid to the dropping funnel. Add the bromine solution dropwise to the stirred acetophenone solution. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up: Carefully and slowly pour the reaction mixture into a large beaker of ice water. The product, phenacyl bromide, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove acetic acid and HBr, followed by a wash with a small amount of cold ethanol or petroleum ether to remove any residual starting material or ring-brominated byproducts.

-

Recrystallization: For highest purity, recrystallize the crude product from methanol or ethanol[8]. The pure phenacyl bromide should be a white crystalline solid.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues with selectivity in your synthesis.

Caption: A systematic workflow for troubleshooting ring bromination.

References

-

Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Available from: [Link]

-

National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed Central. Available from: [Link]

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. Available from: [Link]

-

Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480. Available from: [Link]

-

chembiocam. (2014). Alpha Bromination of a Ketone 002. YouTube. Available from: [Link]

-

Ashenhurst, J. (2024). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available from: [Link]

-

ResearchGate. (2011). How i can prepare phenacyl bromide (bromination of acetophenone) laboratory with purity any method?. ResearchGate. Available from: [Link]

-

OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Available from: [Link]

-

de Lijser, H. J. P., et al. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Periodica Polytechnica Chemical Engineering, 55(1), 13-19. Available from: [Link]

-

Guan, X-Y., Al-Misba'a, Z., & Huang, K-W. (2014). Efficient and selective a-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Journal of Saudi Chemical Society, 18(5), 461-466. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Efficient Removal of Succinimide Byproduct from NBS Bromination Reactions

Welcome to the Technical Support Center dedicated to a persistent challenge in organic synthesis: the efficient removal of the succinimide byproduct from reactions employing N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and practical, step-by-step protocols to ensure the purity of your brominated products.

Frequently Asked Questions (FAQs)

Q1: Why is removing the succinimide byproduct so challenging?

Succinimide's physical properties present a significant purification challenge. Its polarity is intermediate, leading to partial solubility in a wide range of organic solvents. This often results in co-elution with the desired product during column chromatography and can make clean separation by simple extraction difficult.

Q2: What are the primary methods for removing succinimide?

The most common and effective methods for succinimide removal are:

-

Aqueous Washing (Extraction): Exploiting succinimide's water solubility.

-

Recrystallization: Leveraging differences in solubility between the product and succinimide in a chosen solvent system.

-

Column Chromatography: Separating the product from succinimide based on their differential adsorption to a stationary phase.

-

Filtration: Applicable in cases where succinimide has low solubility in the reaction solvent.

The choice of method depends heavily on the properties of your desired product.

Q3: How do I quench unreacted NBS before workup?

Before attempting to remove succinimide, it is crucial to quench any unreacted NBS. This is typically achieved by washing the reaction mixture with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] These reagents reduce the electrophilic bromine of NBS to bromide, converting the NBS into the more easily manageable succinimide.

Q4: Is a basic aqueous wash more effective than a neutral water wash?

Yes, a basic aqueous wash is generally more effective. Succinimide is a weak acid with a pKa of approximately 9.5.[2] Washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, deprotonates the succinimide to form its sodium salt. This salt has significantly higher aqueous solubility than neutral succinimide, facilitating its extraction from the organic phase.

In-Depth Troubleshooting Guides

Aqueous Washing/Extraction

When to Use: This should be the first line of defense in most workup procedures. It is most effective for non-polar to moderately polar products that have low water solubility.

How It Works (The Science): This method relies on the principle of partitioning. Succinimide, being a polar molecule, has a higher affinity for the aqueous phase compared to many organic products and solvents. As mentioned, converting it to its salt with a mild base dramatically increases its partitioning into the aqueous layer.

Step-by-Step Protocol:

-

After quenching any unreacted NBS with sodium thiosulfate, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

-

Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

-

Allow the layers to separate completely.

-

Drain the lower aqueous layer.

-

Repeat the wash with sodium bicarbonate solution at least one more time.

-

Follow with a wash using deionized water to remove any residual base, and finally, a brine wash to aid in the removal of dissolved water from the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Troubleshooting:

-

Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it. Allowing the mixture to stand for a longer period may also be effective.

-

Succinimide Remains in the Organic Layer: This can occur if your product is highly polar and/or you are using a very polar organic solvent. In such cases, multiple, smaller volume washes may be more effective than a single large volume wash. Consider switching to a less polar extraction solvent if your product is soluble in it.

Recrystallization

When to Use: Recrystallization is a powerful purification technique for solid products, especially when aqueous extraction is insufficient.

How It Works (The Science): The principle of recrystallization is based on the differential solubility of the desired compound and the impurity (succinimide) in a particular solvent at different temperatures. An ideal solvent will dissolve the product and the succinimide at high temperatures, but upon cooling, the product will crystallize out while the succinimide remains in solution.[3][4]

Finding a Suitable Solvent System:

The key is to identify a solvent or solvent system where your product has high solubility in the hot solvent and low solubility in the cold solvent, while succinimide remains soluble at low temperatures. The following table of succinimide solubility data can guide your selection.

| Solvent | Solubility of Succinimide ( g/100g solvent) at 25°C | Solubility of Succinimide ( g/100g solvent) at 50°C |

| Methanol | 23.5 | 44.1 |

| Ethanol | 8.3 | 19.4 |

| Ethyl Acetate | 1.8 | 4.9 |

| Acetone | 10.1 | 24.2 |

| Acetonitrile | 4.2 | 10.5 |

| Tetrahydrofuran | 3.1 | 8.7 |

| n-Butanol | 4.1 | 10.8 |

| Isopropanol | 2.9 | 8.1 |

Data adapted from Wang et al. (2012).[5]

Step-by-Step Protocol:

-

Dissolve the crude product (containing succinimide) in the minimum amount of the chosen hot solvent.[6]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved succinimide.

-

Dry the purified crystals.

Troubleshooting:

-

Product Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of your product. If this happens, you may need to choose a lower-boiling solvent or use a larger volume of solvent.

-

Succinimide Co-precipitates: This can happen if the solution is cooled too rapidly or if the concentration of succinimide is very high. Try cooling the solution more slowly. If the problem persists, an initial aqueous wash to reduce the amount of succinimide before recrystallization is recommended. A two-solvent recrystallization system, where the product is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can also be effective.[6] For a non-polar product, dissolving in a minimal amount of a solvent like ethyl acetate and then slowly adding a non-polar solvent like hexane can be a good strategy.

Column Chromatography

When to Use: When both aqueous washing and recrystallization fail to provide a pure product, column chromatography is the next logical step. It is particularly useful for oils and amorphous solids.

How It Works (The Science): This technique separates compounds based on their differential partitioning between a mobile phase (the eluent) and a stationary phase (commonly silica gel or alumina). Succinimide, being a relatively polar compound, tends to have a stronger affinity for the polar stationary phase than many non-polar to moderately polar organic products.

Step-by-Step Protocol:

-

Choose an appropriate stationary phase (silica gel is most common).

-

Select a mobile phase (eluent) system that provides good separation of your product and succinimide, as determined by thin-layer chromatography (TLC).

-

Pack the column with the stationary phase.

-

Load your crude product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing your pure product.

-